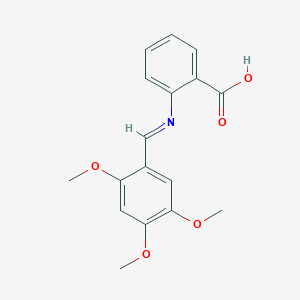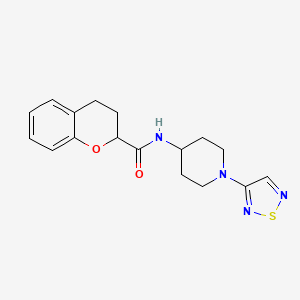![molecular formula C23H25FN2O3S B2731097 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE CAS No. 878060-64-1](/img/structure/B2731097.png)
2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Fluorobenzyl Sulfonyl Group: This step involves the sulfonylation of the indole core with a fluorobenzyl sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methylpiperidinyl Oxoethyl Group: The final step involves the alkylation of the indole derivative with a methylpiperidinyl oxoethyl halide under basic conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and indole groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s application .
Comparison with Similar Compounds
2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole: Used in medicinal chemistry for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-9-11-25(12-10-17)23(27)15-26-14-22(20-7-2-3-8-21(20)26)30(28,29)16-18-5-4-6-19(24)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDCQSADYTSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731014.png)
![2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2731016.png)


![1-(2-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2731024.png)



![N-(1-cyanocyclopentyl)-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]acetamide](/img/structure/B2731030.png)

![4-{[6-bromo-2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2731032.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-phenylpiperazine](/img/structure/B2731034.png)
![(4-(4-bromophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2731035.png)

